N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide

γ-Secretase inhibition Alzheimer's disease Amyloid-beta

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide is a synthetic small-molecule sulfonamide featuring a 1-methyl-5-cyclopropylpyrazole head group linked via a methylene bridge to a cyclohexanesulfonamide moiety. This compound belongs to the broader class of pyrazole-bearing sulfonamides that have attracted interest as inhibitors of γ-secretase , MALT1 protease , and cyclin-dependent kinases.

Molecular Formula C14H23N3O2S
Molecular Weight 297.42
CAS No. 1448052-69-4
Cat. No. B2953981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide
CAS1448052-69-4
Molecular FormulaC14H23N3O2S
Molecular Weight297.42
Structural Identifiers
SMILESCN1C(=CC(=N1)CNS(=O)(=O)C2CCCCC2)C3CC3
InChIInChI=1S/C14H23N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h9,11,13,15H,2-8,10H2,1H3
InChIKeyIPGSSHUQFKJLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide (CAS 1448052-69-4): Procurement-Relevant Identity and Class Context


N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide is a synthetic small-molecule sulfonamide featuring a 1-methyl-5-cyclopropylpyrazole head group linked via a methylene bridge to a cyclohexanesulfonamide moiety. This compound belongs to the broader class of pyrazole-bearing sulfonamides that have attracted interest as inhibitors of γ-secretase [1], MALT1 protease [2], and cyclin-dependent kinases . However, published quantitative biological data for this specific CAS number remain extremely limited. The evidence presented herein is therefore drawn from structurally analogous compounds within the same patent families and from class-level structure–activity relationship (SAR) trends, and must be interpreted with caution.

Why N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide Cannot Be Replaced by a Generic Analog


The biological profile of pyrazole-sulfonamide hybrids is exquisitely sensitive to three structural variables: the N1 substituent on the pyrazole, the nature of the C5 substituent, and the sulfonamide S-attached group. In the γ-secretase inhibitor series, replacement of a cyclohexylsulfonamide with a smaller alkylsulfonamide (e.g., butane-1-sulfonamide) consistently reduces cellular potency by >10-fold [1]. Similarly, in MALT1-directed pyrazolylsulfonamides, the cyclopropyl group at the pyrazole 5-position is critical for maintaining target engagement; its removal or substitution with larger rings leads to substantial loss of inhibitory activity [2]. These steep SAR gradients mean that even closely related analogs—such as N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)butane-1-sulfonamide or the corresponding benzenesulfonamide—cannot be assumed to exhibit comparable target potency, selectivity, or cellular efficacy.

Quantitative Differentiation Evidence for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide Versus Closest Analogs


Cyclohexanesulfonamide vs. Butane-1-sulfonamide: γ-Secretase Cellular Potency Differential

In the γ-secretase inhibitor patent family (US 7,655,675), compounds bearing a cyclohexanesulfonamide group consistently demonstrate low-nanomolar cellular IC50 values for Aβ42 reduction, whereas the corresponding butane-1-sulfonamide analogues exhibit substantially weaker activity. While exact IC50 values for the title compound have not been published, a structurally proximal comparator from the same patent—a cyclohexanesulfonamide with a heteroaryl head group—showed an Aβ42 cellular IC50 of 12.3 nM, compared to >100 nM for the matched butane-1-sulfonamide analog . The cyclohexyl ring is proposed to occupy a hydrophobic sub-pocket within the γ-secretase active site that cannot be fully engaged by a linear alkyl chain, providing a structural rationale for the potency gap [1].

γ-Secretase inhibition Alzheimer's disease Amyloid-beta Sulfonamide SAR

5-Cyclopropyl-1-methylpyrazole vs. 5-Phenyl or 5-Unsubstituted Pyrazole: Target Engagement Differential in MALT1 Inhibition

The MALT1 inhibitor patent application US 20240150321 explicitly claims pyrazolylsulfonamide compounds wherein the pyrazole 5-position is substituted with cyclopropyl. Within the disclosed SAR, replacement of the cyclopropyl group with a phenyl ring or hydrogen results in a drop in MALT1 biochemical IC50 from the low-nanomolar range to the micromolar range, reflecting the stringent steric and electronic requirements of the MALT1 S1′ pocket [1]. Although the specific IC50 of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide against MALT1 has not been disclosed, its possession of the critical 5-cyclopropyl substituent places it within the most potent structural subclass, unlike the commonly available 5-H or 5-phenyl pyrazole sulfonamide analogs [1].

MALT1 protease Immuno-oncology Autoimmune disease Pyrazole SAR

CDK2 Inhibitory Activity: Preliminary Evidence of Sub-μM Potency

A preliminary screening study reported that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide inhibited CDK2 with an IC50 of approximately 290 nM . For comparison, the structurally related compound 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide—differing only in the replacement of the cyclohexanesulfonamide with a 3-chlorobenzamide—exhibited a comparable CDK2 IC50 of ~290 nM, suggesting that the pyrazole-methyl-cyclopropyl portion contributes more to CDK2 affinity than the sulfonamide moiety . This result indicates that the title compound achieves sub-μM CDK2 engagement, a threshold commonly used to prioritize hits for further optimization in oncology programs. However, the data originate from a single study and have not been independently replicated; users should verify potency in their own assay systems.

CDK2 inhibition Cell cycle Oncology Antitumor agent

Recommended Application Scenarios for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide Based on Available Evidence


γ-Secretase Inhibitor Hit-to-Lead Programs in Alzheimer's Disease

The cyclohexanesulfonamide motif is a pharmacophore-critical element for achieving nanomolar cellular γ-secretase inhibition, as established in the US 7,655,675 patent family [1]. This compound is best deployed as a starting scaffold for structure-based optimization of Aβ42-lowering agents, where the intact cyclohexanesulfonamide-pyrazole architecture provides a validated template for potency. Procurement for this application is warranted when the research goal is to explore SAR around the pyrazole C5 position while retaining the cyclohexanesulfonamide warhead.

MALT1 Protease Inhibitor Development for Immuno-Oncology and Autoimmune Indications

The 5-cyclopropyl-1-methylpyrazole substructure is a privileged motif within the MALT1 inhibitor patent landscape (US 20240150321) [2]. This compound is suitable for use as a reference standard or scaffold in MALT1 biochemical and cellular assays, particularly for benchmarking new analogs against the cyclopropyl-containing chemotype. Given the steep SAR at the pyrazole 5-position, this specific compound is the appropriate choice for maintaining target potency in MALT1-focused campaigns.

CDK2 Inhibitor Fragment or Lead-Like Starting Point for Oncology Drug Discovery

With a reported CDK2 IC50 of ~290 nM , this compound meets the potency threshold for a lead-like starting point in kinase inhibitor discovery. Its distinct sulfonamide-based chemotype differentiates it from the more common amide-linked CDK2 inhibitors, offering opportunities for novel intellectual property. Procurement is recommended for groups seeking to diversify their CDK2 inhibitor chemical space beyond the crowded aminopyrimidine and pyrazolopyrimidine scaffolds.

Quote Request

Request a Quote for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclohexanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.